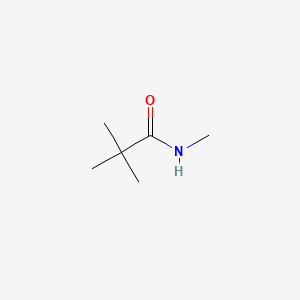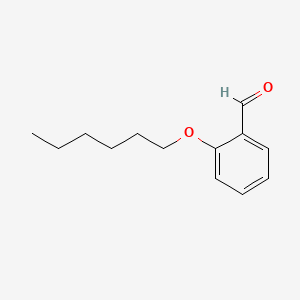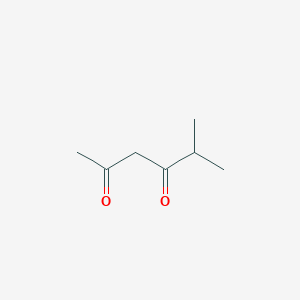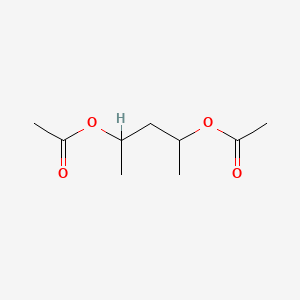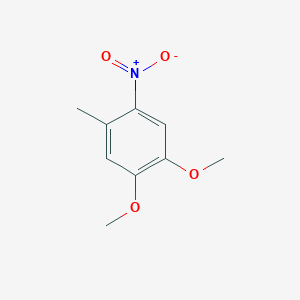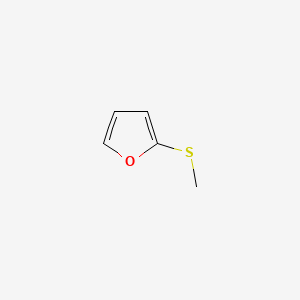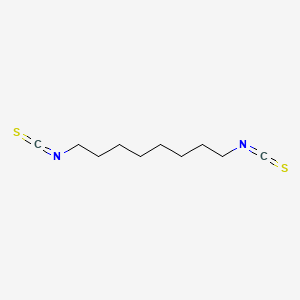
1,8-Octane diisothiocyanate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of octane derivatives can be complex and may involve various methods, including conventional and microwave-assisted methods, as seen in the synthesis of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne . These methods can enhance the rate of reactions and yield products with interesting photophysical properties. Similarly, sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes have been synthesized using click hydrothiolation, which is a transition-metal-free synthetic operation .
Molecular Structure Analysis
The molecular structure of octane derivatives can be determined using techniques such as single-crystal X-ray diffraction studies. For example, the molecular structures of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were established using this method . The crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) provided the first structural characterization of a dithionia dication and showed strong S···O interactions between cations and anions .
Chemical Reactions Analysis
The reactivity of octane derivatives can be influenced by their molecular structure. For instance, the reactivity of 1,8-octanedithiol monolayers on gold surfaces was investigated, showing that the presence of intralayer disulfide bonds increases the stability of the monolayer . The reactivity can also differ based on the stereochemistry of the compounds, as seen in the polymerization of 4-bromo-6,8-dioxabicyclo[3.2.1]octane isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of octane derivatives are closely related to their molecular structure and reactivity. For example, the stability of 1,8-octanedithiol monolayers on gold surfaces was studied using various techniques, including cyclic voltammetry and electrochemical impedance spectroscopy, which revealed a higher stability compared to monothiol monolayers . The photophysical properties of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were evaluated, showing differences in fluorescence quantum yield .
Wissenschaftliche Forschungsanwendungen
Materials Science and Surface Chemistry
A study on the reactivity of 1,8-octanedithiol monolayers on gold surfaces provides insights into the stability and reactivity of related diisothiocyanate compounds in creating self-assembled monolayers (SAMs). These SAMs have increased stability due to intralayer disulfide bonds, which could be relevant for applications in nanotechnology and surface engineering (Carot et al., 2005). Similarly, the electrochemical investigation of such monolayers on gold surfaces reveals details about their structural dynamics and stability, offering insights into surface modifications for sensors or catalysts (Esplandiu et al., 2006).
Solar Cell Efficiency
The use of processing additives in bulk heterojunction (BHJ) solar cells is a critical area of research. A study examining 1,8-di(R)octanes with various functional groups, including those similar to diisothiocyanate, has shown that these additives can significantly improve solar cell efficiency by controlling the morphology of BHJ materials (Lee et al., 2008). Such findings highlight the potential of diisothiocyanate derivatives in enhancing renewable energy technologies.
Nanotechnology and Film Studies
Research on gold nanoparticle-decorated C60 films, cross-linked with octane-1,8-dithiol, indicates the possibility of using diisothiocyanate derivatives in creating functionalized nanostructures. These structures exhibit unique optical and photoelectrical properties, suggesting applications in photovoltaics and optoelectronics (Dmitruk et al., 2010).
Polymer Science
The efficient synthesis of polyethers from isosorbide, using 1,8-dibromo or dimesyl octane under microwave-assisted phase transfer catalysis, illustrates the role of diisothiocyanate analogs in polymer chemistry. Such methods lead to polymers with higher molecular weights and specific structural features, relevant for medical, pharmaceutical, and industrial applications (Chatti et al., 2002).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 1,8-Octane diisothiocyanate were not found, diisocyanates in general are widely used in the production of polyurethanes, which have applications in many industries . Continued research into safer and more efficient methods of diisocyanate production and use is likely .
Eigenschaften
IUPAC Name |
1,8-diisothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGANCPXXODGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=S)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204856 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Octane diisothiocyanate | |
CAS RN |
56312-14-2 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056312142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56312-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



